Octahydrodimethyl-4,7-methano-1H-indene

Description

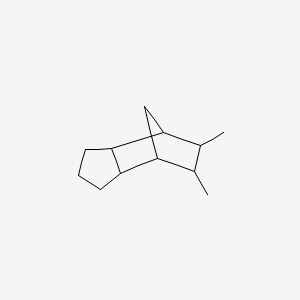

Structure

2D Structure

Properties

CAS No. |

30496-78-7 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

8,9-dimethyltricyclo[5.2.1.02,6]decane |

InChI |

InChI=1S/C12H20/c1-7-8(2)12-6-11(7)9-4-3-5-10(9)12/h7-12H,3-6H2,1-2H3 |

InChI Key |

XGTOHMPHWPGRTK-UHFFFAOYSA-N |

SMILES |

CC1C(C2CC1C3C2CCC3)C |

Canonical SMILES |

CC1C(C2CC1C3C2CCC3)C |

Other CAS No. |

30496-78-7 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octahydrodimethyl 4,7 Methano 1h Indene Core Frameworks

Foundational Strategies for Bridged Indene (B144670) Synthesis

The construction of the fundamental octahydro-4,7-methano-1H-indene skeleton relies on powerful cyclization reactions that efficiently build the characteristic bridged, polycyclic structure.

The Diels-Alder reaction is a cornerstone in the synthesis of the methanoindene core. A primary route involves the reaction of cyclopentadiene (B3395910) (Cp), which often is generated in situ from the retro-Diels-Alder reaction of its dimer, dicyclopentadiene (B1670491) (DCPD). trea.com This [4+2] cycloaddition provides the norbornene-type bicyclic system that is central to the target framework.

Further elaboration through intramolecular Diels-Alder (IMDA) reactions offers a sophisticated method for creating the tricyclic system with high stereocontrol. For instance, Wessely oxidation of o-(3-alkenyl) phenols can produce 6-acetoxy-6-(3-alkenyl)-2,4-cyclohexadien-1-ones. These intermediates are primed to undergo an IMDA reaction to yield isotwistene (hexahydro-1,5-methanoindene) derivatives, which possess the core methanoindene cage. researchgate.net In some cases, the Diels-Alder reaction is even catalyzed by enzymes, showcasing a biological approach to constructing the tricyclic core of complex natural products. rsc.org

Table 1: Representative Diels-Alder Strategies

| Diene | Dienophile | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cyclopentadiene (Cp) | Various | Thermal or Lewis Acid Catalysis | Bicyclic Precursors | trea.com |

| 6-(3-alkenyl)-2,4-cyclohexadien-1-one | (intramolecular) | Thermal | Isotwistene Derivatives | researchgate.net |

Beyond the Diels-Alder reaction, other intramolecular cyclization strategies are pivotal for assembling the methanoindene framework. An aldol (B89426) reaction serves as a key ring-forming step in a robust route starting from the well-known Hajos-Parrish ketone. researchgate.net This approach allows for the creation of the complex cage structure from a stereoselectively modified precursor. researchgate.net

Cationic cyclization pathways provide another modern alternative. For example, a Brønsted acid can promote the intramolecular cyclization of an o-(1-arylvinyl) acetophenone (B1666503) derivative, where the N-tosylhydrazone acts as an electrophile, to generate polysubstituted indene structures. rsc.org These methods highlight the versatility of intramolecular reactions in forging the intricate polycyclic skeleton from diverse starting materials. Research into the synthesis of related natural products, such as zoanthamine (B1237179) alkaloids, has also spurred the development of intramolecular cyclizations using stabilized 2-amino-1,3-dienes as key intermediates. nih.gov

Stereocontrolled Synthesis of Octahydrodimethyl-4,7-methano-1H-indene and its Derivatives

Controlling the stereochemistry during the synthesis of the this compound framework is critical. This is achieved through stereoselective reductions of unsaturated precursors and the development of asymmetric routes to substituted analogs.

Catalytic hydrogenation is a common method for converting unsaturated intermediates into the saturated octahydro-4,7-methano-1H-indene core. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For example, the reduction of unsaturated precursors can lead to specific isomers of the target molecule. researchgate.net In industrial applications, the hydrogenation of tricyclodecane dialdehyde (B1249045) (TCDDA) is a key step in producing tricyclodecane dimethanol (TCDDM), a mixture of isomers of octahydro-4,7-methano-1H-indene dimethanol. trea.com The development of asymmetric hydrogenation methods using chiral rhodium complexes represents a significant advance in achieving high optical yields for related structures. umich.edu

Achieving high diastereoselectivity and enantioselectivity is a major focus of modern synthetic efforts. One powerful strategy involves using starting materials from the "chiral pool," such as (R)-carvone, to render a synthesis enantiospecific. escholarship.org Another well-established approach utilizes the optically active Hajos-Parrish ketone, which can be transformed through several stereoselective steps into a substrate that undergoes a final aldol cyclization to form the cage. researchgate.netosi.lv

The screening of different reagents is often necessary to optimize the diastereoselectivity of a particular transformation. For instance, in the synthesis of a substituted methanoindene derivative, various hydroborating agents were tested to maximize the diastereomeric ratio of the resulting alcohol. Such diastereoselective and enantioselective strategies are crucial for synthesizing specific isomers of biologically active molecules or advanced materials. researchgate.netbeilstein-journals.org

Table 2: Screening of Hydroborating Agents for Diastereoselective Synthesis

| Entry | Hydroborating Agent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| 1 | BH₃·THF | 0 | 1.2:1 | |

| 2 | BH₃·THF | Room Temp. | 1.1:1 |

Functional Group Interconversion and Derivatization via Key Synthetic Steps

Once the core this compound framework is established, functional group interconversions are employed to install desired chemical handles or build more complex structures.

A prominent example is the hydroformylation of hexahydro-4,7-methano-indene isomers. This reaction, often catalyzed by rhodium complexes, introduces aldehyde functionalities onto the skeleton. google.com For example, a mixture of hexahydro-4,7-methano-indene isomers can be converted to a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde in high yield. google.com These aldehydes can then be reduced to the corresponding alcohols, such as in the preparation of tricyclodecane dimethanol (TCDDM) from tricyclodecane dialdehyde (TCDDA). trea.com

Other key transformations include the conversion of carboxylic acid derivatives into different functional groups. A lithium dianion generated from a hexahydro-4,7-methano-1H-indene-2-carboxylic acid can react with a ketone to form a β-hydroxy acid, which can be further cyclized. researchgate.net Additionally, the core structure can be functionalized by creating ester derivatives, such as the (octahydro-4,7-methano-1H-indene-5-diyl)bis(methylene) ester of 2-propenoic acid, 2-methyl-. science.govscience.gov These derivatizations are essential for tuning the physical and chemical properties of the final compounds for various applications. google.com

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| 2-Propenoic acid, 2-methyl-, (octahydro-4,7-methano-1H- indene-5-diyl)bis(methylene) ester |

| 6-acetoxy-6-(3-alkenyl)-2,4-cyclohexadien-1-ones |

| 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) |

| (R)-carvone |

| Cyclopentadiene (Cp) |

| Dicyclopentadiene (DCPD) |

| Hajos-Parrish ketone |

| Hexahydro-4,7-methano-indene |

| Hexahydro-4,7-methano-1H-indene-2-carboxylic acid |

| Isotwistene |

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde |

| Pyrichalasin H |

| Tricyclodecane dialdehyde (TCDDA) |

| Tricyclodecane dimethanol (TCDDM) |

Hydroformylation for Octahydro-4,7-methano-1H-indene Aldehyde Synthesis

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group (–CHO) and a hydrogen atom across the double bond. nih.gov This atom-economical reaction is catalyzed by transition metal complexes, most commonly those based on rhodium or cobalt, and utilizes synthesis gas (a mixture of carbon monoxide and hydrogen). nih.govwikipedia.org In the synthesis of functionalized octahydro-4,7-methano-1H-indene derivatives, hydroformylation serves as a critical step to introduce an aldehyde group, which can then be used for further chemical modifications.

A specific application of this methodology is the conversion of a mixture of hexahydro-4,7-methano-indene isomers into corresponding aldehydes. nih.gov In a documented procedure, a blend of 5-methylene-octahydro-4,7-methano-indene and 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-indene is subjected to hydroformylation conditions. nih.gov The reaction is catalyzed by carbonyl hydrido tris(triphenylphosphine)rhodium(I) under a pressurized atmosphere of syngas (CO/H₂). nih.gov This process yields a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde, achieving a high total yield of 88%. nih.gov The conditions for this transformation are detailed in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Hexahydro-4,7-methano-indene isomers | nih.gov |

| Catalyst | Carbonyl hydrido tris(triphenylphosphine)rhodium(I) | nih.gov |

| Reagents | Carbon Monoxide (CO) and Hydrogen (H₂) (Syngas) | nih.gov |

| Pressure | 300 psig | nih.gov |

| Temperature | 120 °C | nih.gov |

| Reaction Time | ~2.5 hours | nih.gov |

| Product | Mixture of Octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde | nih.gov |

| Total Yield | 88% | nih.gov |

Dehydration Reactions in the Generation of Unsaturated Precursors

Dehydration reactions are fundamental in organic synthesis for generating alkenes from alcohols. stackexchange.comelsevierpure.com This class of elimination reaction typically involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), which facilitates the removal of a water molecule to form a carbon-carbon double bond. nih.govelsevierpure.com The generation of unsaturated precursors is a vital prerequisite for subsequent functionalization steps like the hydroformylation described previously.

In the synthetic pathway towards this compound, a key dehydration step involves the conversion of 5-methyl-octahydro-4,7-methano-inden-5-ol into a mixture of unsaturated hexahydro-4,7-methano-indene isomers. nih.gov This specific transformation is accomplished by heating the starting alcohol with a catalytic amount of p-toluenesulfonic acid in toluene. The reaction proceeds at reflux temperature, with water being removed azeotropically to drive the equilibrium towards the alkene products. nih.gov This process is highly efficient, affording the desired unsaturated precursors in a 92% yield, which can then be directly used in the hydroformylation stage. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 5-methyl-octahydro-4,7-methano-inden-5-ol | nih.gov |

| Catalyst | p-Toluenesulfonic acid (PTSA) | nih.gov |

| Solvent | Toluene | nih.gov |

| Temperature | Reflux (~120-135 °C) | nih.gov |

| Product | Mixture of 5-methylene-octahydro-4,7-methano-indene and 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-indene | nih.gov |

| Yield | 92% | nih.gov |

Lithium Dianion Chemistry in Functionalized Methanoindene Systems

Lithium dianion chemistry represents a powerful strategy in organic synthesis for creating complex molecules. Organolithium reagents are potent bases and nucleophiles, and species containing two C-Li bonds, known as dilithio reagents or dianions, offer unique reactivity. They can react with two equivalents of an electrophile or with a single dielectrophilic species to form new cyclic structures. nih.gov

The application of lithium dianion chemistry directly to a saturated framework like octahydro-4,7-methano-1H-indene is not well-documented, as the aliphatic C-H bonds are generally not acidic enough to be deprotonated to form a dianion. Instead, this methodology is more applicable to unsaturated precursors where the negative charges can be stabilized by conjugation, such as in 1,4-dilithio-1,3-butadienes. nih.gov

In the context of the methanoindene framework, such chemistry would likely be applied to its unsaturated precursors, such as cyclopentadiene itself. The cyclopentadienyl (B1206354) anion, formed by deprotonating cyclopentadiene, is a stable aromatic anion. byjus.com While this is a monoanion, the principles of organolithium chemistry are central. For instance, related dicyclopentadienyl systems can be doubly metallated. A well-known example is the formation of 1,1'-dilithioferrocene from ferrocene (B1249389) (a complex containing two cyclopentadienyl rings) and butyllithium. This dilithio species is a versatile nucleophile used to introduce a wide range of functional groups onto both rings. While this is an illustrative example from a related dicyclopentadienyl system, it showcases the synthetic potential of dianion chemistry for the functionalization of ring systems that are foundational to the octahydro-4,7-methano-1H-indene core. The development of methods to generate and react dianions from direct precursors of the methanoindene skeleton remains a specialized area of research.

Elucidation of Chemical Reactivity and Mechanistic Pathways in Octahydrodimethyl 4,7 Methano 1h Indene Transformations

Investigation of Reaction with Strong Acids: Formation of Fluorinated Compounds and Associated Reactivity Profiles

The reaction of bridged polycyclic hydrocarbons, the parent class for octahydrodimethyl-4,7-methano-1H-indene, with strong acids can induce complex skeletal rearrangements and polymerization. The thermal polymerization of dicyclopentadiene (B1670491), a precursor to the octahydro-methano-indene system, can be conducted in the presence of strong Brønsted acids to produce oligomeric resins with controlled molecular weight distributions. google.com For instance, using acids like hypophosphorous acid helps in yielding light-colored resins with a weight average molecular weight below 1000 and a polydispersity index under 2.3. google.com The acid is believed to act catalytically to limit the molecular weight during the thermal process. google.com

While direct fluorination studies on this compound are not extensively detailed in readily available literature, the synthesis of fluorinated analogues can be understood from general principles of C-H bond functionalization and fluorination of related cyclic systems. The introduction of fluorine atoms into organic molecules can significantly alter their physical properties, such as lipophilicity. soton.ac.uk The synthesis of fluorinated building blocks often involves the use of specialized fluorinating agents. soton.ac.uk For example, reagents like diethylaminosulfur trifluoride (DAST) are used to convert hydroxyl groups to fluorine atoms, a reaction that could be applied to a hydroxylated derivative of the methanoindene scaffold. soton.ac.uk The synthesis of fluorinated thiiranes, for instance, has been achieved via the reaction of thiocarbonyl compounds with difluorocarbene, demonstrating a method for creating C-F bonds in cyclic structures. nih.gov

Isomerization Dynamics in Bridged Polycyclic Hydrocarbons: Endo-Exo Interconversions

The octahydro-4,7-methano-1H-indene framework, also known as tetrahydrodicyclopentadiene (B3024363), exists as two key stereoisomers: endo and exo. nist.govchemeo.com These isomers exhibit different physical and chemical properties, making their interconversion a subject of significant interest, particularly for applications like fuel production. smolecule.com The endo isomer can be converted to the thermodynamically more stable exo form through catalytic hydroisomerization. smolecule.com

This transformation is typically achieved using heterogeneous catalysts at elevated temperatures and pressures. smolecule.com Studies have demonstrated high conversion rates with excellent selectivity, highlighting the efficiency of these catalytic systems. smolecule.com For example, platinum supported on zeolite has been shown to be an effective catalyst for this process. smolecule.com The ability to control the isomeric composition is crucial for applications where specific stereochemistry is required for subsequent reactions or desired material properties.

| Catalyst | Conditions | Conversion Rate | Selectivity to Exo Isomer | Reference |

|---|---|---|---|---|

| Platinum on Zeolite | Elevated Temperature and Pressure | Up to 97% | High | smolecule.com |

| Aluminum Trichloride | - | - | - | smolecule.com |

Oligomerization Behavior and Controlled Polymerization of Methanoindene Derivatives

The unsaturated precursors to the octahydro-methano-indene system, primarily dicyclopentadiene (DCPD), are well-known monomers for various polymerization reactions. uvic.ca The resulting polymers, polydicyclopentadienes (PDCPD), are highly crosslinked thermoset materials with notable impact strength and chemical resistance. uvic.ca The polymerization can proceed through several mechanistic pathways, including ring-opening metathesis polymerization (ROMP), addition polymerization, and thermal polymerization. uvic.caresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP): This is a prominent method for polymerizing DCPD, often employing transition metal catalysts like those based on tungsten or ruthenium (e.g., Grubbs catalysts). uvic.cappor.az The reaction proceeds by opening the strained norbornene ring, leading to a highly crosslinked polymer network. uvic.cappor.az The choice of catalyst can influence the stereochemistry of the resulting polymer. ppor.az

Addition Polymerization: Cationic addition polymerization of DCPD and its hydrogenated derivatives (dihydrodicyclopentadiene) can be initiated by Lewis acids, such as a TiCl₄/Et₂AlCl system. researchgate.net This pathway involves the electrophilic attack on the cyclopentyl double bond, resulting in oligomers with 2,3-enchained units. researchgate.net Research indicates that the endo isomer of DCPD is less reactive in this process compared to the exo isomer. researchgate.net

Thermal Polymerization: Heating DCPD monomer, particularly in the presence of strong acids, can produce oligomeric resins. google.com This method is often used to create resins for applications in inks and adhesives, where controlling the molecular weight is crucial for performance. google.comgoogle.com

| Polymerization Type | Typical Catalyst/Initiator | Key Characteristics | Reference |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Tungsten (e.g., WCl₆) or Ruthenium-based catalysts | Forms highly crosslinked thermoset polymers (PDCPD). | uvic.cappor.az |

| Cationic Addition Polymerization | TiCl₄/Et₂AlCl | Yields oligomers with 2,3-enchained units; endo-DCPD is less reactive. | researchgate.net |

| Thermal Polymerization | Heat (240-340 °C), optionally with strong acids | Produces oligomer resins with controlled molecular weight. | google.comgoogle.com |

Nucleophilic Acyl Substitution Reactions in Methanoindene Systems

The parent hydrocarbon, this compound, is a saturated alkane and lacks the necessary electrophilic carbonyl group to undergo nucleophilic acyl substitution directly. However, functionalized derivatives of the methanoindene skeleton that contain an acyl group (such as esters, amides, or acyl halides) can readily participate in these reactions. libretexts.org For example, derivatives like (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bismethacrylate, an ester, can be synthesized. nih.gov

Nucleophilic acyl substitution is a fundamental reaction for interconverting carboxylic acid derivatives. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, expelling the leaving group to regenerate the carbonyl double bond and yield the new carbonyl compound. libretexts.org

The reactivity of the acyl derivative is paramount to the success of the reaction. libretexts.org More reactive derivatives can be converted into less reactive ones. libretexts.org The general order of reactivity is a key principle in predicting the outcome of these transformations. libretexts.org For an acyl derivative of a methanoindene system, such as an ester, it could be converted to an amide via aminolysis (reaction with an amine), but the reverse reaction is not typically feasible directly. libretexts.orglibretexts.org

| Reactivity Rank | Compound Class | Leaving Group (Y) |

|---|---|---|

| 1 (Most Reactive) | Acyl Halides | -Cl, -Br |

| 2 | Anhydrides | -OCOR |

| 3 | Thioesters | -SR |

| 4 | Esters | -OR |

| 5 (Least Reactive) | Amides | -NR₂ |

| Source: Adapted from Chemistry LibreTexts. libretexts.orglibretexts.org |

Stereochemical Principles and Isomerism Within Octahydrodimethyl 4,7 Methano 1h Indene Research

Configurational Isomerism and Conformational Analysis of Octahydrodimethyl-4,7-methano-1H-indene

Configurational isomerism in derivatives of octahydro-4,7-methano-1H-indene is primarily dictated by the stereochemistry at the bridgehead carbons and the substituted positions on the rings. The parent structure itself can exist as endo and exo isomers, which describes the relative orientation of the cyclopentane (B165970) ring fused to the norbornane-like system. nist.gov The addition of substituents, such as the two methyl groups in this compound, further complicates the stereochemical possibilities. For the specific isomer with CAS number 30496-78-7, the IUPAC name is 8,9-dimethyltricyclo[5.2.1.02,6]decane. nih.gov The presence of multiple chiral centers means the compound can exist as various diastereomers and enantiomeric pairs.

The conformational analysis of such a rigid polycyclic system is distinct from that of simple monocyclic compounds like cyclohexane (B81311). While cyclohexane can undergo ring flips between two chair conformations, the bridged structure of the methanoindene core significantly restricts its conformational freedom. lumenlearning.comlibretexts.org The analysis, therefore, focuses on more subtle changes, such as slight puckering in the five- and six-membered rings and the steric interactions of substituents.

The stability of a given stereoisomer is largely determined by the steric strain arising from interactions between substituents and the rigid ring system. Key interactions include:

1,3-Diaxial-like Interactions: Similar to substituted cyclohexanes, substituents in certain positions on the methanoindene framework can experience significant steric hindrance from atoms on the same side of the ring system. libretexts.org

Transannular Strain: In bridged systems, interactions between substituents across a ring can be a major destabilizing factor.

The energetically preferred conformation will seek to minimize these unfavorable steric clashes. For instance, substituents will preferentially occupy positions that point away from the bulk of the molecular framework. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the relative energies of different conformers and predict the most stable isomer. researchgate.net

| Steric Strain | The increase in potential energy of a molecule due to repulsive forces between atoms in close proximity. | The primary factor differentiating the stability of various isomers, arising from 1,3-diaxial-like and gauche interactions. libretexts.org |

Stereochemical Control in Multi-Step Syntheses of Methanoindene Derivatives

Achieving stereochemical control during the synthesis of complex molecules like this compound derivatives is a significant challenge in organic chemistry. The goal is to selectively form one desired stereoisomer over all others. Synthetic strategies often rely on the inherent stereochemistry of the starting materials and the use of stereoselective reactions.

A common precursor for many methanoindene derivatives is dicyclopentadiene (B1670491), which is used to construct the core tricyclic skeleton. Subsequent functionalization reactions must be carefully chosen to control the stereochemical outcome. For example, hydroformylation of hexahydro-4,7-methano-indene isomers has been shown to produce a mixture of aldehyde isomers, such as octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde. google.com The ratio of these products depends on the reaction conditions and the catalyst used, highlighting an instance where stereochemical control is partial rather than absolute. google.com

Methods for achieving high stereoselectivity in the synthesis of methanoindene derivatives include:

Substrate-Controlled Synthesis: The existing stereocenters of the starting material direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. This is often referred to as steric approach control, where the reagent attacks from the least sterically hindered side. utdallas.edu

Reagent-Controlled Synthesis: Chiral reagents or catalysts are used to differentiate between enantiomeric transition states, leading to an excess of one enantiomer in the product (asymmetric synthesis). Chiral synthesis services are often employed for creating specific, enantiomerically pure compounds. thegoodscentscompany.comthegoodscentscompany.com

Directed Reactions: A functional group on the starting material can coordinate to a reagent, delivering it to a specific side of the molecule and thereby controlling the stereochemistry of the newly formed bond.

The synthesis of a specific isomer of this compound would likely involve a multi-step sequence where each step is optimized to install the methyl groups with the desired relative stereochemistry.

Resolution and Separation Techniques for Racemic Mixtures and Diastereomers

When a synthesis does not produce a single stereoisomer, mixtures of diastereomers or racemic mixtures (equal amounts of two enantiomers) are obtained. The separation of these isomers is crucial for studying the properties of each individual compound.

Separation of Diastereomers: Diastereomers have different physical properties, such as boiling points, melting points, and solubilities. This allows for their separation using conventional laboratory techniques. google.com

Fractional Crystallization: This method relies on differences in the solubility of diastereomers in a particular solvent. By carefully controlling the temperature and concentration, one diastereomer can be selectively crystallized from the solution.

Chromatography: This is one of the most powerful and widely used methods for separating diastereomers. Techniques like column chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC) separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.govreddit.com The choice of the stationary phase (e.g., silica, C18) and the mobile phase (solvent system) is critical for achieving good resolution. chromforum.org

Resolution of Racemic Mixtures: Separating enantiomers is more challenging because they have identical physical properties in a non-chiral environment. Resolution requires the introduction of a chiral influence.

Classical Resolution via Diastereomer Formation: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. For instance, a racemic amine could be reacted with a chiral acid. These newly formed diastereomeric salts can then be separated by fractional crystallization or chromatography. rsc.org Afterward, the resolving agent is chemically removed to yield the separated enantiomers.

Chiral Chromatography: This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. researchgate.net Polysaccharide-based CSPs are widely used for their broad applicability in separating various types of chiral compounds. researchgate.net

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). researchgate.net | Enantiomers | Direct separation without chemical derivatization; high efficiency and excellent for analytical quantification. | Chiral columns are significantly more expensive than standard columns. chromforum.org |

Advanced Spectroscopic Characterization and Structural Determination of Octahydrodimethyl 4,7 Methano 1h Indene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Composition and Connectivity

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Octahydrodimethyl-4,7-methano-1H-indene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the determination of atomic connectivity and the differentiation of isomers. slideshare.netlibretexts.org

The ¹H NMR spectrum reveals the number of distinct proton environments in the molecule. libretexts.org For a complex structure like this compound, the spectrum is characterized by a series of signals in the upfield region (typically 0.5-2.5 ppm), which is characteristic of protons in saturated aliphatic systems. The precise chemical shift of each proton is influenced by its local electronic environment. libretexts.orgacdlabs.com The integration of the peak areas provides a ratio of the number of protons contributing to each signal, while the splitting pattern (multiplicity) of each signal, a result of spin-spin coupling, reveals the number of neighboring, non-equivalent protons. acdlabs.comyoutube.com This information is crucial for piecing together the carbon-hydrogen framework.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. libretexts.org Since this compound is a saturated hydrocarbon, the ¹³C chemical shifts are expected to appear in the 0-50 ppm range. The position of the two methyl groups and their attachment points on the tricyclic core create multiple stereoisomers (e.g., endo/exo, and different positional isomers for the methyl groups), each of which will have a unique set of NMR signals. researching.cn By comparing the spectra of different isomers, such as the parent compounds endo- and exo-tetrahydrodicyclopentadiene (B1248782), significant differences in chemical shifts can be observed, allowing for their distinction. researching.cn For instance, a study on endo- and exo-tetrahydrodicyclopentadiene showed chemical shift differences of up to 10 ppm for certain carbon atoms. researching.cn

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Information Provided |

|---|---|---|---|

| ¹H | Aliphatic C-H (CH, CH₂, CH₃) | 0.5 - 2.5 | Electronic environment, number of non-equivalent protons. libretexts.org |

| ¹³C | Aliphatic C (CH, CH₂, CH₃) | 5 - 50 | Number of non-equivalent carbons, skeletal structure. libretexts.org |

Gas Chromatography (GC) and Coupled Techniques for Mixture Analysis and Purity Assessment

Gas Chromatography (GC) is a primary technique for separating and analyzing volatile compounds, making it exceptionally well-suited for the study of hydrocarbon isomers like this compound. vurup.skoup.com The principle of GC relies on the differential partitioning of analytes between a stationary phase, coated on the inside of a long capillary column, and a mobile gas phase. youtube.com Isomers, despite having the same molecular weight, often exhibit slight differences in boiling points and polarity, which can be exploited for their separation. researchgate.net

The analysis of the parent compound, octahydro-4,7-methano-1H-indene, in the NIST Chemistry WebBook demonstrates the use of different GC columns for effective separation. nist.gov The choice of stationary phase is critical; nonpolar phases like SE-30 (a polymethylsiloxane) separate compounds primarily based on boiling point, while more polar phases like PEG-20M (Carbowax) can provide enhanced selectivity based on subtle differences in molecular shape and polarity. vurup.skstackexchange.com The use of high-resolution capillary columns is essential for resolving the closely related isomers present in a typical sample. vurup.skresearchgate.net

For comprehensive analysis, GC is often coupled with Mass Spectrometry (GC-MS). As the separated isomers elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. While isomers have identical molecular masses, their fragmentation patterns upon ionization can sometimes differ, providing another layer of identification. nih.govresearchgate.net This combination allows for both the separation of a mixture and the tentative identification of its components. Purity assessment is achieved by integrating the area of each peak in the chromatogram, which corresponds to the relative amount of each isomer in the mixture.

Table 2: Example Gas Chromatography Data for the Parent Compound, Octahydro-4,7-methano-1H-indene

| Column Type | Active Phase | Temperature (°C) | Retention Index (I) | Reference |

|---|---|---|---|---|

| Capillary | SE-30 (Nonpolar) | 70 | 1077.6 | nist.gov |

| Capillary | PEG-20M (Polar) | 70 | 1243.4 | nist.gov |

X-ray Crystallographic Analysis for Definitive Structural and Stereochemical Assignment

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a molecule. numberanalytics.commkuniversity.ac.in The technique involves diffracting a beam of X-rays off a single, well-ordered crystal. numberanalytics.com By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the exact positions of all atoms (excluding hydrogen in some cases), bond lengths, and bond angles can be determined. wikipedia.orgthieme-connect.de

For a molecule with multiple stereocenters like this compound, X-ray crystallography provides the definitive assignment of its absolute and relative stereochemistry. numberanalytics.com It can distinguish between endo and exo isomers and determine the specific configuration at each chiral center. nist.gov

However, the application of X-ray crystallography is entirely dependent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. nih.govrsc.org Molecules that are liquids at room temperature, or complex mixtures of isomers, are particularly difficult to crystallize. nist.gov The structural similarity between isomers can hinder the formation of a uniform crystal lattice. biocompare.com While no public crystal structure for this compound is currently available, should a single isomer be isolated and crystallized, X-ray analysis would yield precise structural parameters.

Table 3: Typical Data Obtained from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Description | Significance |

|---|---|---|

| Space Group | The symmetry elements of the crystal lattice. | Defines the packing arrangement and symmetry constraints. wikipedia.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | Provides the fundamental framework of the crystal structure. numberanalytics.com |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Allows for the calculation of all bond lengths and angles. mkuniversity.ac.in |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Indicates the quality and reliability of the solved structure. wikipedia.org |

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. wvu.edu An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹).

For a saturated polycyclic alkane like this compound, the spectrum is dominated by absorptions corresponding to carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. orgchemboulder.comlibretexts.org The key features include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H bonds where the carbon is sp³-hybridized. wvu.edulibretexts.org The presence of strained rings within the tricyclic system may cause some C-H stretching frequencies to shift to slightly higher wavenumbers. uomustansiriyah.edu.iq

C-H Bending: Absorptions in the 1350-1470 cm⁻¹ range are due to C-H bending vibrations (scissoring and rocking). orgchemboulder.comlibretexts.org Specifically, methyl (CH₃) groups typically show a characteristic bending absorption around 1375 cm⁻¹. libretexts.org

While these absorptions confirm the hydrocarbon nature of the molecule, the most valuable part of the IR spectrum for identification is often the "fingerprint region" (below 1500 cm⁻¹). libretexts.org This region contains a complex pattern of absorptions arising from C-C stretching and various bending and rocking vibrations. This pattern is unique to a specific molecule, serving as a "vibrational fingerprint." orgchemboulder.com While the IR spectra of different isomers may be very similar, subtle differences in the fingerprint region can be used for differentiation when compared against a reference spectrum. researching.cn The NIST database confirms the availability of an IR spectrum for the parent compound, octahydro-4,7-methano-1H-indene, which serves as a crucial reference. nist.gov

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Structural Group |

|---|---|---|---|

| 2850 - 2960 | C-H Stretch | Strong | Alkyl CH, CH₂, CH₃ wvu.edu |

| 1450 - 1470 | C-H Bend (Scissoring) | Medium | CH₂ libretexts.org |

| 1370 - 1380 | C-H Bend (Rocking) | Medium-Weak | CH₃ orgchemboulder.com |

| < 1500 | Complex C-C stretches and C-H bends | Variable | Fingerprint Region libretexts.org |

Theoretical and Computational Chemistry Approaches to Octahydrodimethyl 4,7 Methano 1h Indene

Quantum Chemical Calculations: Density Functional Theory (DFT) for Molecular Stability and Reaction Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and energetic properties of molecules. For a compound such as Octahydrodimethyl-4,7-methano-1H-indene, DFT can be employed to determine its ground-state geometry, molecular stability, and the energetics of potential chemical reactions.

The stability of polycyclic hydrocarbon isomers is a central theme that can be addressed by DFT. For instance, studies on polycyclic aromatic hydrocarbons (PAHs) have utilized DFT to compare the relative energies of different isomers, revealing how subtle changes in structure influence thermodynamic stability. bohrium.comnih.gov The choice of the functional in DFT calculations is critical, with hybrid and double-hybrid functionals often providing more accurate isomerization energies for complex hydrocarbons. bohrium.comnih.gov Similar methodologies could be applied to assess the stability of various isomers of this compound, considering the different possible positions of the dimethyl substituents on the octahydro-4,7-methano-1H-indene scaffold.

Furthermore, DFT is instrumental in elucidating reaction mechanisms. In the context of strained tricyclic hydrocarbons, theoretical studies have explored their electronic structure and reactivity towards acids, bases, and radicals. roaldhoffmann.com Such calculations can identify the most likely sites of attack and predict the stability of reaction intermediates and transition states. For transformations involving methanoindene derivatives, such as cycloaddition reactions, DFT calculations can distinguish between concerted and stepwise mechanisms, as demonstrated in studies on the reaction of cyclopentadiene (B3395910) with imine derivatives. researchgate.net These theoretical investigations provide a framework for understanding the potential reactivity of the this compound core.

A key aspect of DFT studies is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting a molecule's reactivity. For example, in a series of dihydrothiophenone derivatives, the molecule with the smallest HOMO-LUMO energy gap was identified as the most reactive. semanticscholar.org

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H20 | PubChem |

| Molecular Weight | 164.29 g/mol | PubChem |

| XLogP3-AA | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

This table presents basic computed properties for this compound, which can serve as input for more advanced computational studies.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a window into its dynamic behavior. For a flexible molecule like this compound, which possesses several stereocenters and a non-rigid structure, MD simulations are invaluable for exploring its conformational landscape.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the characterization of the different accessible conformations and the energy barriers between them. Such analyses are crucial for understanding how the molecule might interact with other molecules or biological targets. For instance, MD simulations have been used to study the binding of ligands to dynamic structures like G-quadruplex DNA, successfully predicting how different ligands can influence the topology of the receptor. rsc.org A similar approach could be used to study the interactions of this compound with other molecules or surfaces.

The study of substituted norbornane (B1196662) motifs, which are structurally related to the methanoindene core, highlights the importance of understanding conformational preferences for biological activity. researchgate.net MD simulations can reveal the preferred spatial arrangement of the dimethyl groups in this compound, which would be critical for its interaction with other chemical species.

Furthermore, MD simulations can be employed to investigate the behavior of molecules in different environments, such as in solution or within complex matrices. For example, simulations have been performed on ortho-carborane molecules within nanotube cavities to understand their storage and exit pathways. nih.govnih.govresearchgate.net This demonstrates the capability of MD to probe intermolecular interactions and the dynamics of host-guest systems.

Computational Prediction of Reactivity and Regioselectivity in Methanoindene Transformations

Predicting the outcome of chemical reactions, especially in terms of reactivity and regioselectivity, is a significant challenge in organic synthesis. Computational chemistry provides powerful tools to address this challenge. For complex molecules like methanoindene derivatives, these predictive models can guide synthetic efforts and provide mechanistic insights.

The synthesis of terpenes, which often involves the formation of complex polycyclic structures from linear precursors, is an area where computational prediction has been particularly impactful. researchgate.netnih.govmanchester.ac.uk Computational models can help to understand the intricate carbocationic rearrangement cascades that lead to the vast diversity of terpene skeletons. researchgate.netnih.govmanchester.ac.uk By modeling the reaction pathways and the stability of intermediates, it is possible to predict the likely products of a given terpene synthase enzyme. pnas.orgucdavis.edu

For transformations of the methanoindene scaffold, computational models can be used to predict the regioselectivity of reactions such as additions, eliminations, or rearrangements. For example, in cycloaddition reactions involving furan (B31954) derivatives, DFT calculations have been used to explain the observed regioselectivity by analyzing the electronic properties of the reactants and intermediates. researchgate.net

The local reactivity of a molecule can be assessed using descriptors derived from DFT, such as the Fukui function. This function indicates the propensity of each atom in the molecule to either donate or accept electrons, thus identifying the most probable sites for nucleophilic or electrophilic attack. semanticscholar.org In a study of dihydrothiophenone derivatives, the analysis of local descriptors helped to pinpoint the reactive sites within the molecules. semanticscholar.org Such an analysis for this compound could predict how it would behave in various chemical transformations.

Exploration of Octahydrodimethyl 4,7 Methano 1h Indene Derivatives in Advanced Organic Synthesis and Materials Science

Utilization as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

The inherent structural features of the octahydro-4,7-methano-1H-indene skeleton make it an attractive starting point for constructing complex molecular architectures. Its hydrogenated tricyclic system, often derived from dicyclopentadiene (B1670491) (DCPD), provides a robust and stereochemically defined core that can be elaborated into more complex structures. wikipedia.org Organic chemists utilize this framework as a foundational building block, leveraging its rigidity to control the spatial arrangement of functional groups in multistep syntheses.

A prime example of its utility is in the preparation of challenging natural product cores. The related octahydro-1H-2,4-methanoindene framework is the central structural motif in phragmalin-type limonoids, a class of highly oxygenated and structurally complex natural products. nih.govnih.gov Researchers have developed efficient synthetic routes to this core structure, often employing a Diels-Alder reaction as a key step to establish the initial hydrindanone system, which is then elaborated through intramolecular cyclizations. nih.govblogspot.com Access to this core intermediate opens pathways for the total synthesis of various phragmalin-type limonoids and enables the creation of analogues for further study. nih.gov The successful synthesis of this complex cage structure underscores the value of the methano-indene system as a versatile scaffold in advanced organic synthesis.

Contributions to the Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended Conjugated Systems

While octahydrodimethyl-4,7-methano-1H-indene is a saturated aliphatic compound, its precursors and conceptual framework are linked to the synthesis of polycyclic aromatic hydrocarbons (PAHs). The fundamental building block, cyclopentadiene (B3395910), is a known precursor in the thermal formation of PAHs such as indene (B144670) and naphthalene (B1677914) under pyrolysis conditions. eeer.org The process involves the reaction of cyclopentadienyl (B1206354) radicals, which can lead to fused aromatic ring systems. eeer.org

Modern synthetic methods for creating extended conjugated systems and complex PAHs often rely on annulation strategies, where smaller aromatic fragments are stitched together. Palladium-catalyzed cyclopentannulation reactions, for instance, utilize cyclopentadiene derivatives to construct cyclopentafused PAHs. nih.gov These reactions react brominated aromatic compounds with acetylene (B1199291) derivatives to build the fused ring systems. nih.gov Although this involves significant chemical transformation from the saturated indene core (i.e., dehydrogenation), the underlying carbon skeleton is a key component. The synthesis of large PAHs, sometimes viewed as sections of graphene, has been achieved through methods like the Scholl reaction or Diels-Alder reactions involving suitable precursors conceptually related to the cyclopentadiene dimer. researchgate.netrsc.org These synthetic endeavors are crucial for developing novel materials with unique electronic and photophysical properties. nih.gov

Applications in the Development of Unique Materials: Fluorinated Compounds and Optoelectronic Precursors

The unique, bulky, and rigid structure of the octahydro-4,7-methano-1H-indene backbone is exploited in materials science to create polymers with specialized properties. Derivatives of this scaffold are used as monomers to impart desirable characteristics such as thermal stability, solubility, and specific mechanical properties to advanced materials.

A significant application is in the synthesis of cardo-type polyimides. The term "cardo" refers to the bulky, loop-like structure that is part of the polymer backbone, and the cyclopentyl group derived from dicyclopentadiene serves this function effectively. A diamine monomer, 4,4'-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))dianiline (CPDA), has been synthesized from a bisphenol intermediate derived from dicyclopentadiene. nih.gov Polyimides prepared using this diamine exhibit excellent solubility in common organic solvents and high tensile strength, making them suitable for applications like gas separation membranes. nih.gov

Furthermore, the precursors and derivatives of the methano-indene framework serve as building blocks for optoelectronic materials. Polycyclic aromatic hydrocarbons, which can be synthesized from related starting materials, are investigated for their aggregation-induced emission (AIE) properties, with potential applications in organic light-emitting diodes (OLEDs) and biomedical imaging. nih.gov While specific research on fluorinated derivatives of this compound is not widely detailed, fluorination is a common strategy in materials science to enhance properties like thermal stability, chemical resistance, and electronic performance in polymers and optoelectronic molecules.

| Derivative Type | Application | Resulting Properties |

| Cardo-type Diamine (CPDA) | Polyimide Synthesis | Enhanced solubility, high tensile strength, suitable for gas separation membranes. nih.gov |

| Cyclopentafused PAHs | Optoelectronic Materials | Aggregation-induced emission (AIE) for potential use in OLEDs and bioimaging. nih.gov |

Development of Analogues for Biological Research: Structural Design and Synthetic Pathways for Receptor Modulators and Enzyme Inhibitors

The rigid scaffold of octahydro-4,7-methano-1H-indene derivatives provides a unique template for designing molecules with specific biological activities. By introducing various functional groups onto this fixed framework, chemists can create analogues with precise three-dimensional shapes to interact with biological targets like receptors and enzymes.

A key area of research is the synthesis of analogues of complex natural products. As mentioned, phragmalin-type limonoids exhibit a range of promising biological activities, including anticancer and anti-HIV properties. nih.gov The development of synthetic routes to the core octahydro-1H-2,4-methanoindene structure is a critical step toward producing these natural products and, importantly, novel analogues that are not accessible from natural sources. nih.govblogspot.com This synthetic access allows for systematic modifications to the core structure, enabling structure-activity relationship (SAR) studies to optimize pharmacological profiles.

In a different application, derivatives of octahydro-4,7-methano-1H-indene have been developed as fragrance compounds. Specific aldehyde derivatives, such as octahydro-4,7-methano-1H-indene-5-acetaldehyde and octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde, have been synthesized and patented for their unique floral, muguet, and aldehydic notes. google.com These molecules function by interacting with olfactory receptors, demonstrating how the core structure can be tailored to elicit a specific biological response.

| Analogue Class | Target Application | Synthetic Goal |

| Phragmalin-type Limonoid Core | Drug Discovery (Anticancer, Anti-HIV) | Access core structure for synthesis of natural products and novel analogues for SAR studies. nih.govnih.gov |

| Aldehyde Derivatives | Fragrance Industry | Create molecules with specific scents (floral, muguet) for use in perfumes and personal care products. google.com |

Role in the Synthesis of Natural Product Core Structures, e.g., Phragmalin-type Limonoids

The synthesis of phragmalin-type limonoids represents a significant challenge in modern organic chemistry due to their daunting molecular complexity, which includes a highly oxygenated and intricate polycyclic framework. nih.govblogspot.com Central to this challenge is the construction of the unusual octahydro-1H-2,4-methanoindene cage, which forms the A¹, A², and B rings of these natural products. researchgate.net

Synthetic chemists have devised elegant strategies to assemble this core structure. One successful approach begins with a Diels-Alder reaction to form a highly substituted hydrindanone derivative. nih.govnih.gov This intermediate is then subjected to key transformations, such as an intramolecular alkylative cyclization or a highly efficient Michael addition, to forge the final bridging bond that defines the methanoindene cage. blogspot.comresearchgate.net The development of these routes is not merely an academic exercise; it provides a potential pathway to produce these rare natural products in quantities sufficient for detailed biological evaluation. nih.gov The work in this area highlights how a relatively simple hydrocarbon scaffold, derived from dicyclopentadiene, can be the starting point for conquering some of the most complex targets in natural product synthesis. blogspot.com

Investigation in High-Energy Density Fuel Chemistry

One of the most prominent applications of the hydrogenated dicyclopentadiene framework is in the field of high-energy density fuels. The exo-isomer of tetrahydrodicyclopentadiene (B3024363) (exo-THDCPD), which is a hydrogenated derivative of the dicyclopentadiene core structure (tricyclo[5.2.1.0²˒⁶]decane), is the primary chemical component of Jet Propellant 10 (JP-10). wikipedia.orgdrdo.gov.innist.gov

JP-10 is a synthetic fuel developed for military applications, particularly for air-breathing engines in cruise missiles like the Tomahawk. wikipedia.orgdrdo.gov.in Its chemical structure provides a unique combination of properties that are highly desirable for this purpose. The strained, cyclic nature of the molecule results in a high density (0.94 g/cm³) and a high volumetric net heat of combustion, meaning more energy can be stored in a given volume compared to conventional kerosene-based jet fuels. wikipedia.orgnih.gov Furthermore, JP-10 has a very low freezing point (below -78 °C), ensuring its performance in high-altitude, low-temperature environments. google.com

The synthesis of JP-10 typically involves the hydrogenation of dicyclopentadiene to produce the endo-isomer of tetrahydrodicyclopentadiene, followed by an acid-catalyzed isomerization to yield the more stable exo-isomer. drdo.gov.ingoogle.com Research continues into this class of molecules, including the development of related structures like dimethyl JP-10, in the ongoing quest for fuels with even greater energy density and performance characteristics. nih.govgoogle.comresearchgate.net

Table of Key Properties for JP-10 Fuel

| Property | Value | Significance |

|---|---|---|

| Chemical Name | exo-Tetrahydrodicyclopentadiene (B1248782) | A strained, polycyclic hydrocarbon. wikipedia.org |

| Chemical Formula | C₁₀H₁₆ | |

| Density | ~940 kg/m ³ (0.94 g/cm³) | High density allows for more fuel mass in a limited volume. wikipedia.org |

| Volumetric Energy Density | ~39.6 MJ/L | High energy content per unit volume, increasing range and payload. wikipedia.org |

| Freezing Point | < -78 °C | Ensures fuel remains liquid at very low operational temperatures. google.com |

| Flash Point | 54 °C (130 °F) | Relates to safety and ignition characteristics. wikipedia.org |

| Primary Use | Fuel for cruise missiles (e.g., Tomahawk) | Optimized for long-range, high-performance military propulsion systems. wikipedia.org |

Conclusion and Future Perspectives in Octahydrodimethyl 4,7 Methano 1h Indene Research

Synthesis and Reactivity: Challenges and Opportunities

The synthesis of functionalized octahydrodimethyl-4,7-methano-1H-indene derivatives is a multi-step process that often begins with the dimerization of methylcyclopentadiene. This initial step can result in a mixture of isomers, which presents the first challenge in achieving stereochemical purity in the final products. google.comgoogle.com The subsequent functionalization of the tricyclic system offers a range of synthetic possibilities, but also requires careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity.

A significant challenge lies in the selective functionalization of the different carbon-hydrogen bonds within the rigid tricyclic structure. Computational studies on the parent exo-tricyclo[5.2.1.0(2,6)]decane have determined varying C-H bond energies at different carbon sites. researchgate.net This inherent difference in bond strength provides an opportunity for selective reactions, but also necessitates the development of highly specific catalytic systems.

One common synthetic route to functionalized derivatives involves the selective hydrogenation of the double bond in the norbornene part of the dimeric methylcyclopentadiene, followed by reactions such as the Prins reaction with formaldehyde (B43269) to introduce hydroxymethyl groups. google.com These alcohol functionalities can then be further modified. For instance, esterification with acrylic acid or methacrylic acid leads to the formation of diacrylate monomers. sigmaaldrich.comgoogle.com Another important reaction is hydroformylation, which has been used to produce aldehyde derivatives that are valuable in the fragrance industry. ncats.io

The stereochemistry of the octahydro-4,7-methano-1H-indene core, with its endo and exo isomers, is a critical aspect of its synthesis and reactivity. google.com The approach of reagents can be sterically hindered, leading to a preference for reaction at the less hindered face of the molecule. This inherent stereoselectivity can be an advantage when a specific isomer is desired, but also a challenge when the other isomer is the target. The development of stereoselective catalysts and synthetic methods is a key area of ongoing research to overcome these challenges and to provide access to a wider range of stereochemically pure derivatives.

Emerging Avenues for Derivative Design and Application in Chemical Sciences

While derivatives of this compound have found use as fragrance compounds, emerging research is focused on leveraging the unique properties of this bulky, rigid scaffold in materials science and other areas of chemical science. google.com The tricyclic structure imparts desirable characteristics such as high thermal stability, a high glass transition temperature (Tg), and a high refractive index to polymers incorporating this moiety. sigmaaldrich.comgoogle.com

An important application is in the development of advanced polymers. For example, polymers containing the tricyclo[5.2.1.02,6]decane structure in their repeating unit have been shown to exhibit a high glass transition temperature and excellent thermal stability. google.com Furthermore, the incorporation of sulfur-containing functional groups, such as sulfone and sulfide (B99878) groups, alongside the tricyclic structure can lead to polymers with a high refractive index and a high Abbe number, making them suitable for optical applications. google.com

Diacrylate derivatives of octahydro-4,7-methano-1H-indene, such as tricyclo[5.2.1.02,6]decanedimethanol diacrylate, are valuable cross-linking monomers. sigmaaldrich.com These monomers are used in the formulation of resins for applications like 3D printing and dental materials, where they can enhance mechanical properties and biocompatibility. sigmaaldrich.com The rigid tricyclic core contributes to the dimensional stability and strength of the resulting cured polymers.

The parent hydrocarbon, exo-tricyclo[5.2.1.0(2,6)]decane, is a primary component of the high-energy-density jet fuel JP-10. researchgate.net This highlights the potential for derivatives of this compound to be explored in the context of high-density fuels, where the compact and rigid structure can lead to a high energy content per unit volume.

Q & A

Q. What experimental methods are recommended for determining the purity and physicochemical properties of octahydrodimethyl-4,7-methano-1H-indene?

- Methodological Answer: Purity can be assessed using gas chromatography (GC) with flame ionization detection, calibrated against certified reference standards. For thermodynamic characterization, adiabatic calorimetry is recommended to measure heat capacity (e.g., 0.915 g/cm³ density, 213.5°C boiling point ). Differential scanning calorimetry (DSC) can identify phase transitions, while refractive index measurements (1.487) should be performed at 20°C using an Abbe refractometer . Vapor pressure (0.238 mmHg at 25°C) can be determined via static or dynamic methods .

Q. How can researchers differentiate between endo and exo isomers of this compound?

- Methodological Answer: Isomeric separation requires chromatographic techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or gas chromatography-mass spectrometry (GC-MS). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, is critical for structural confirmation. For example, the exo isomer (CAS 2825-82-3) exhibits distinct chemical shifts due to steric and electronic differences in the bicyclic framework .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Use explosion-proof equipment due to its flash point (69.4°C) and ensure ventilation to limit vapor exposure (vapor pressure: 0.238 mmHg at 25°C) . Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage should comply with OSHA standards, avoiding heat sources and oxidizing agents .

Advanced Research Questions

Q. How can mass spectral fragmentation patterns elucidate the structural stability of this compound under electron impact?

- Methodological Answer: Electron ionization (EI)-MS reveals two primary fragmentation pathways: (1) bisection of the bicyclic structure into smaller alkenes and (2) loss of alkyl fragments (e.g., methyl groups). Deuterium labeling studies confirm hydrogen migration during fragmentation, critical for distinguishing between endo and exo configurations. Advanced interpretation requires tandem MS (MS/MS) to resolve isobaric ions .

Q. What methodologies resolve contradictions in reported heat capacity data for this compound?

- Methodological Answer: Discrepancies in heat capacity values (e.g., 1971BOY/SAN vs. 1973PER/COM datasets) arise from differences in calorimetric methods (melting point vs. chromatic techniques) and sample purity (99.9% vs. 99.9999%) . To reconcile data, use adiabatic calorimetry with ultra-high-purity samples (>99.99%) and validate results against computational models like group contribution theory.

Q. How can the mutagenic potential of this compound be assessed in vitro?

- Methodological Answer: Conduct the Ames test (OECD 471) using Salmonella typhimurium strains TA98 and TA100 to detect frameshift/base-pair mutations. Complement with in vitro micronucleus assays (OECD 487) in mammalian cells (e.g., CHO-K1) to assess clastogenicity. Current evidence indicates no genotoxic effects in bacterial reverse mutation assays .

Q. What synthetic routes optimize the yield of this compound derivatives for functionalization studies?

- Methodological Answer: Catalytic hydrogenation of dimethyl-4,7-methano-1H-indene precursors under high-pressure H₂ (5–10 atm) using palladium-on-carbon (Pd/C) achieves >95% yield. For regioselective functionalization (e.g., oxidation to ketones), employ Sharpless asymmetric epoxidation or enzymatic catalysis .

Q. How do thermodynamic properties of this compound influence its stability in high-temperature applications?

- Methodological Answer: Thermal stability can be evaluated via thermogravimetric analysis (TGA) under nitrogen/air atmospheres. The compound’s boiling point (213.5°C) and flash point (69.4°C) suggest limited volatility but flammability risks above 70°C. Degradation products, such as methanoindene derivatives, should be monitored using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.